![molecular formula C16H12ClFN2O2 B2702569 2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921543-46-6](/img/structure/B2702569.png)
2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Description
2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide, also known as CFI-400945, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the activity of several key proteins involved in cancer cell proliferation and survival, making it a promising candidate for further development.
Scientific Research Applications
Biochemical and Safety Research
Research in the field of chemistry and biochemistry focuses on understanding the chemical properties, safety, and potential applications of various compounds. For example, the study of acrylamide's chemistry, biochemistry, and safety highlights the importance of understanding a compound's formation, distribution in food, and its role in human health (Friedman, 2003). This approach can be applied to 2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide to assess its biochemical properties and safety profile for potential applications.
Pharmacological Applications
The review of metoclopramide's pharmacological properties and clinical use showcases the comprehensive evaluation of a compound's pharmacodynamics and pharmacokinetics, along with its therapeutic use in treating various disorders (Pinder et al., 2012). Similar research methodologies could be employed for this compound to discover its pharmacological benefits and potential therapeutic applications.
Environmental and Aquatic Safety
Investigations into the occurrence, fate, and behavior of compounds like parabens in aquatic environments are crucial for assessing environmental safety and developing guidelines for the safe use of chemicals. These studies help understand how compounds persist in the environment and their potential effects on aquatic life and human health (Haman et al., 2015). A similar investigative approach could reveal how this compound interacts with environmental factors.
Supramolecular Chemistry Applications
Research in supramolecular chemistry, such as the study of benzene-1,3,5-tricarboxamide (BTA) compounds, explores the self-assembly behavior of molecules for applications in nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012). Investigating this compound in this context could uncover its potential for novel applications in these areas.
properties
IUPAC Name |
2-chloro-6-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c1-20-13-6-5-10(7-9(13)8-14(20)21)19-16(22)15-11(17)3-2-4-12(15)18/h2-7H,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZOVNMJRURTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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